molecular formula C19H23BrO4 B3936370 1-Bromo-2-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-4,5-dimethylbenzene

1-Bromo-2-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-4,5-dimethylbenzene

Cat. No.: B3936370
M. Wt: 395.3 g/mol
InChI Key: LACKFXZRZFKRGP-UHFFFAOYSA-N
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Description

1-Bromo-2-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-4,5-dimethylbenzene is an organic compound with a complex structure that includes a bromine atom, multiple ether linkages, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-4,5-dimethylbenzene typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as 2-[2-(4-methoxyphenoxy)ethoxy]ethanol, using a brominating agent like phosphorus tribromide. The reaction is carried out under controlled conditions, often involving cooling and gradual addition of the brominating agent to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-4,5-dimethylbenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methoxyphenoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the ether linkages.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation might produce a quinone derivative .

Scientific Research Applications

1-Bromo-2-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-4,5-dimethylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and resins, due to its unique structural features.

    Biological Studies: It may be used as a probe or reagent in biochemical assays to study enzyme activities or cellular processes.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of 1-Bromo-2-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-4,5-dimethylbenzene depends on its specific applicationIn biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-(2-methoxyethoxy)ethane
  • 1-Bromo-2-methoxybenzene
  • 2-Bromoanisole

Uniqueness

1-Bromo-2-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-4,5-dimethylbenzene is unique due to its multiple ether linkages and the presence of a methoxyphenoxy group.

Properties

IUPAC Name

1-bromo-2-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-4,5-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrO4/c1-14-12-18(20)19(13-15(14)2)24-11-9-22-8-10-23-17-6-4-16(21-3)5-7-17/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACKFXZRZFKRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)OCCOCCOC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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